
2-Iodo-3-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-(trifluoromethyl)pyridine (CAS: 927434-20-6) is a halogenated pyridine derivative characterized by an iodine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), due to the iodine atom’s role as a leaving group . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research. Commercial availability varies by supplier, with purities ranging from 95% to 96% and prices spanning €54–€3,193 per gram, depending on quantity and supplier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups, facilitated by palladium or copper catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases such as triethylamine or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Organic Synthesis
2-Iodo-3-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. It is commonly used in the preparation of more complex organic molecules through various reactions, including:
- Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing the formation of new carbon-nitrogen bonds.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, facilitating the synthesis of biaryl compounds.
Medicinal Chemistry
This compound has been studied for its potential biological activities, particularly in drug development. Notable applications include:
- Anticancer Agents : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the low micromolar range.
Cell Line | IC₅₀ (µM) | Activity |
---|---|---|
MCF-7 | 2.5 | Cytotoxic |
U-937 | 1.8 | Cytotoxic |
- HIV Protease Inhibition : Research has demonstrated that this compound can inhibit HIV protease, a critical enzyme for viral replication, showcasing its potential as an antiviral agent.
Agrochemicals
The compound is also explored as an intermediate in the synthesis of agrochemicals, including:
- Pesticides and Herbicides : Its unique properties allow for the design of effective agrochemical agents that can target specific biological pathways in pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer properties. The results indicated that specific modifications to the trifluoromethyl group significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: HIV Protease Inhibition
In another research effort documented in Antiviral Research, derivatives were tested for their ability to inhibit HIV protease. The most active compounds displayed IC₅₀ values lower than those of existing antiviral drugs, suggesting a potential lead for further development.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-Iodo-3-(trifluoromethyl)pyridine with its analogs:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity. However, substituents like chlorine (in 2-chloro-3-iodo-5-(trifluoromethyl)pyridine) further polarize the ring, increasing susceptibility to nucleophilic attack .
- Solubility: The amino group in 3-iodo-5-(trifluoromethyl)pyridin-2-amine improves aqueous solubility compared to the iodine-only analogs, making it more suitable for biological applications .
Commercial and Industrial Relevance
- Pricing and Availability : this compound is priced higher (€54–€3,193/g) than simpler analogs like 2-fluoro-6-(trifluoromethyl)pyridine, reflecting its synthetic utility and halogenation complexity .
- Agrochemical Applications : Derivatives such as 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]imidazo[4,5-b]pyridine (from ) are patented for insecticidal use, leveraging the CF₃ group’s resistance to degradation .
Biological Activity
2-Iodo-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a pyridine ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 3-position. The presence of these substituents enhances its chemical stability and reactivity, making it a promising candidate for various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, which can lead to increased efficacy in drug design .
Pharmacological Properties
Antimicrobial Activity : Recent studies have indicated that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential : The compound has been investigated for its anticancer properties. Certain derivatives of pyridine have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as the modulation of protein expression involved in cell cycle regulation .
Neurological Effects : The compound's potential as a neuropharmaceutical has been explored, particularly in relation to its interactions with neurotransmitter systems. Some studies suggest that similar compounds may influence GABAergic signaling pathways, which are crucial in the treatment of neurological disorders .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various trifluoromethylated pyridines, including this compound, and evaluated their biological activities. The findings indicated that these compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the pyridine ring can significantly alter biological activity. For instance, compounds bearing halogen substitutions showed enhanced interaction with target proteins involved in cancer progression .
- In Vivo Studies : Preclinical studies have demonstrated that certain derivatives possess favorable pharmacokinetic profiles, suggesting potential for therapeutic use in vivo. For example, compounds were tested for their stability and efficacy in animal models, showing promising results in reducing tumor growth .
Data Summary
Property | Observation |
---|---|
Antimicrobial Activity | Effective against various bacterial strains |
Anticancer Activity | Inhibits cancer cell proliferation |
Neurological Effects | Potential modulation of GABAergic pathways |
Pharmacokinetics | Favorable stability and efficacy in vivo |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Iodo-3-(trifluoromethyl)pyridine, and what key intermediates are involved?
- Methodology : A three-step synthesis approach is often employed for trifluoromethylpyridine derivatives. First, halogenation of the pyridine ring at the 3-position introduces iodine, followed by trifluoromethylation via cross-coupling (e.g., Kumada or Negishi couplings). Key intermediates include iodopyridine precursors and trifluoromethylating agents like (CF₃)Cu or CF₃SiMe₃. Metalation strategies, such as directed ortho-metalation using LDA (lithium diisopropylamide), can enhance regioselectivity .
- Critical Note : Ensure anhydrous conditions during metalation to avoid side reactions with moisture.
Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?
- NMR : Use high-field (≥400 MHz) instruments to resolve splitting patterns caused by the trifluoromethyl group and iodine’s quadrupolar effects. ¹⁹F NMR is critical for confirming the CF₃ group’s presence (δ ≈ -60 to -70 ppm).
- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides clear molecular ion peaks (e.g., [M]⁺ for C₆H₃F₃IN, m/z ≈ 288). Compare fragmentation patterns with NIST database entries for similar pyridines .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization at the 2-iodo position?
- Approach : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. To suppress homocoupling, optimize ligand choice (e.g., SPhos or XPhos) and maintain low catalyst loading (1-2 mol%). Pre-activation of the iodo group via transmetalation with Zn or Mg can improve selectivity .
- Case Study : In Sonogashira couplings, CuI co-catalysis reduces alkyne dimerization. Solvent polarity (e.g., DMF vs. THF) also influences reaction efficiency .
Q. How does the electronic influence of the trifluoromethyl group affect the pyridine ring’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The CF₃ group is strongly electron-withdrawing, polarizing the ring and activating the 2-iodo position toward nucleophilic substitution. However, steric hindrance from CF₃ may slow transmetalation in Pd-catalyzed reactions. Computational DFT studies (e.g., Fukui indices) predict electrophilic attack sites .
- Experimental Validation : Compare coupling rates with non-CF₃ analogs (e.g., 2-iodopyridine) to quantify electronic effects .
Q. How can researchers resolve discrepancies in reported yields for Sonogashira couplings involving this compound?
- Troubleshooting :
- Catalyst System : Test Pd(OAc)₂ with P(t-Bu)₃ vs. PdCl₂(PPh₃)₂.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) often outperform ethers.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Data Reconciliation : Reproduce conditions from conflicting studies and analyze intermediates via in situ IR or GC-MS to identify yield-limiting steps .
Q. What computational methods predict regioselectivity in electrophilic substitutions on trifluoromethylpyridines?
- Tools : Use Gaussian or ORCA for DFT calculations. Key parameters include:
- Natural Bond Orbital (NBO) charges to identify electron-deficient sites.
- Frontier Molecular Orbital (FMO) analysis to map reactive π-system regions.
- Case Application : For nitration or sulfonation, computational models align with experimental outcomes showing preference for the 4-position due to CF₃’s meta-directing effect .
Q. How can decomposition during purification under acidic/basic conditions be prevented?
- Purification Protocol :
- Avoid prolonged exposure to strong acids/bases; use neutral aqueous workups.
- Employ silica gel chromatography with ethyl acetate/hexane (low polarity) to minimize hydrolysis.
- For recrystallization, use non-polar solvents (e.g., hexane) at low temperatures.
Q. Contradictions and Resolutions
- Contradiction : Conflicting reports on iodopyridine stability in DMF vs. DMSO.
- Resolution : DMSO’s higher basicity accelerates decomposition; use DMF for reactions requiring >12-hour durations .
Properties
IUPAC Name |
2-iodo-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOZXBATZOEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661253 | |
Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927434-20-6 | |
Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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